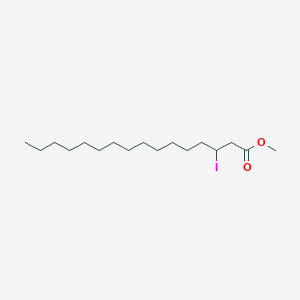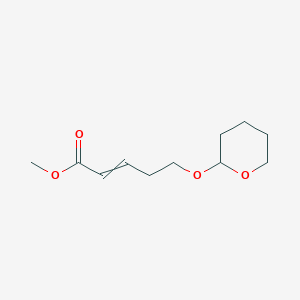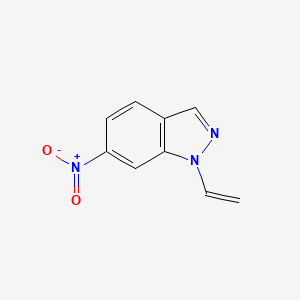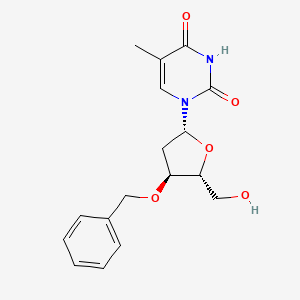
Methyl 3-iodohexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodohexadecanoate: is an organic compound with the molecular formula C17H33IO2 It is an ester derived from hexadecanoic acid (palmitic acid) with an iodine atom attached to the third carbon of the hexadecanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-iodohexadecanoate can be synthesized through several methods. One common approach involves the iodination of methyl hexadecanoate. This process typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under controlled conditions to ensure selective iodination at the third carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-iodohexadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Major Products Formed:
Substitution: Methyl 3-azidohexadecanoate, methyl 3-cyanohexadecanoate, methyl 3-mercaptohexadecanoate.
Reduction: Methyl hexadecanoate.
Oxidation: Hexadecanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-iodohexadecanoate is used as an intermediate in organic synthesis, particularly in the preparation of other iodinated compounds and derivatives. It serves as a building block for the synthesis of complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used as a probe to study lipid metabolism and transport. Its iodinated structure allows for easy detection and quantification in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Medicine: The compound has potential applications in drug development, particularly in the design of radiolabeled compounds for diagnostic imaging and therapeutic purposes. Its iodine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism of action of methyl 3-iodohexadecanoate depends on its specific application. In biological systems, it may interact with lipid transport proteins and enzymes involved in fatty acid metabolism. The iodine atom can serve as a radiolabel, allowing for the tracking and quantification of the compound in metabolic studies.
Comparación Con Compuestos Similares
Methyl 3-bromohexadecanoate: Similar structure with a bromine atom instead of iodine. It undergoes similar chemical reactions but with different reactivity due to the difference in halogen size and electronegativity.
Methyl 3-chlorohexadecanoate: Contains a chlorine atom instead of iodine. It is less reactive in substitution reactions compared to the iodinated compound.
Methyl 3-fluorohexadecanoate: Contains a fluorine atom. It is more stable and less reactive due to the strong carbon-fluorine bond.
Uniqueness: Methyl 3-iodohexadecanoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. The larger size and higher polarizability of iodine compared to other halogens make it particularly useful in certain synthetic and analytical applications.
Propiedades
Número CAS |
62885-99-8 |
|---|---|
Fórmula molecular |
C17H33IO2 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
methyl 3-iodohexadecanoate |
InChI |
InChI=1S/C17H33IO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16H,3-15H2,1-2H3 |
Clave InChI |
HAIXEBKADVSBOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CC(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)

![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)


![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)


![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)

![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
